Dihydroxyaflavinine
Description
Structure
3D Structure
Properties
CAS No. |
76410-56-5 |
|---|---|
Molecular Formula |
C28H39NO3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1S,4R,4aS,5R,7R,7aS,11aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol |
InChI |
InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28+/m1/s1 |
InChI Key |
ZMEZVDUXYBOYTB-MPNNTWSSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)[C@H](C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O |
Appearance |
Powder |
Synonyms |
dihydroxyaflavinine |
Origin of Product |
United States |
Foundational & Exploratory
Elucidating the Dihydroxyaflavinine Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyaflavinine is an indole diterpene, a class of fungal secondary metabolites known for their complex chemical structures and diverse biological activities. Produced by the fungus Aspergillus flavus, these compounds are part of a larger family of aflavinine-related molecules. The elucidation of their biosynthetic pathways is crucial for understanding their formation, enabling synthetic biology approaches for novel compound generation, and harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of dihydroxyaflavinine, drawing parallels with the well-characterized biosynthesis of the related indole diterpene, paxilline. It further details the experimental protocols necessary for the functional characterization of the enzymes involved and presents the information in a structured format for clarity and comparative analysis.
Proposed Biosynthetic Pathway of Dihydroxyaflavinine
The biosynthesis of dihydroxyaflavinine is believed to follow the general pathway established for paspaline-derived indole diterpenes. This pathway can be divided into two main stages: the formation of the core indole diterpene scaffold and the subsequent decorative modifications. While the specific enzymes for the final steps to dihydroxyaflavinine have not been definitively characterized, a putative pathway can be constructed based on known enzymatic reactions in related pathways.
The core of the pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from the mevalonate pathway. An indole prenyltransferase then catalyzes the attachment of the geranylgeranyl moiety to an indole precursor, typically derived from tryptophan. A series of cyclization reactions, catalyzed by a terpene cyclase, forms the characteristic polycyclic indole diterpene core. Subsequent tailoring reactions, primarily oxidations mediated by cytochrome P450 monooxygenases, are proposed to install the hydroxyl groups that define dihydroxyaflavinine.
A gene cluster in Aspergillus flavus containing homologs to the paxilline biosynthetic genes (paxG, paxC, and paxM), designated atmG, atmC, and atmM, has been identified and is believed to be responsible for the synthesis of the initial indole diterpene core.[1]
Key Enzymes and Intermediates
The elucidation of the dihydroxyaflavinine pathway relies on the identification and characterization of the key enzymes involved. Based on homologous pathways, the following enzyme classes and intermediates are expected to play a crucial role.
| Enzyme Class | Putative Gene (in A. flavus) | Function | Substrate | Product |
| Geranylgeranyl Pyrophosphate Synthase | atmG | Synthesis of the diterpene precursor | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Geranylgeranyl Pyrophosphate (GGPP) |
| Indole Diterpene Prenyltransferase | atmC | Attachment of the diterpene moiety to the indole ring | GGPP, Indole-3-glycerol phosphate | 3-Geranylgeranylindole |
| FAD-dependent Monooxygenase | atmM | Epoxidation of the geranylgeranyl chain to initiate cyclization | 3-Geranylgeranylindole | Epoxidated intermediate |
| Terpene Cyclase | Unidentified | Catalyzes the complex cyclization cascade | Epoxidated intermediate | Paspaline |
| Cytochrome P450 Monooxygenase | Unidentified | Hydroxylation of the indole diterpene core | Paspaline / Monohydroxylated intermediate | Dihydroxyaflavinine |
Experimental Protocols for Pathway Elucidation
The functional characterization of the proposed dihydroxyaflavinine biosynthetic pathway requires a combination of molecular genetics, biochemistry, and analytical chemistry techniques. The following protocols provide a general framework for these investigations.
Identification and Cloning of the Biosynthetic Gene Cluster
Objective: To identify and isolate the complete gene cluster responsible for dihydroxyaflavinine biosynthesis in Aspergillus flavus.
Methodology:
-
Genome Mining: Analyze the genome of a dihydroxyaflavinine-producing strain of A. flavus using bioinformatics tools like antiSMASH to identify putative secondary metabolite gene clusters.[2][3] Look for clusters containing homologs of known indole diterpene biosynthetic genes (e.g., GGPP synthase, prenyltransferase, terpene cyclase, P450s).
-
PCR Amplification and Sequencing: Design primers based on conserved regions of homologous genes to amplify and sequence the entire gene cluster from A. flavus genomic DNA.
-
Gene Expression Analysis: Perform reverse transcription quantitative PCR (RT-qPCR) to correlate the expression of the candidate genes with the production of dihydroxyaflavinine under different culture conditions.
Gene Disruption and Complementation
Objective: To confirm the involvement of candidate genes in the biosynthetic pathway.
Methodology:
-
Gene Knockout Cassette Construction: Generate a deletion cassette for each target gene using fusion PCR. This typically involves amplifying the upstream and downstream flanking regions of the target gene and fusing them to a selectable marker (e.g., hygromycin resistance).[4]
-
Fungal Transformation: Transform A. flavus protoplasts with the gene knockout cassette.[5]
-
Mutant Verification: Screen transformants by PCR and Southern blotting to confirm the targeted gene deletion.
-
Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to observe the loss of dihydroxyaflavinine and potentially the accumulation of pathway intermediates.
-
Gene Complementation: Re-introduce the wild-type gene into the knockout mutant to restore dihydroxyaflavinine production, confirming the gene's function.
References
- 1. Indole-Diterpene Gene Cluster from Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Profiling of Cytochrome P450s (P450ome) in Notable Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clustered Pathway Genes in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dihydroxyaflavinine HPLC-UV method development
Application Note:
Analysis of Dihydroxyaflavinine using a Validated HPLC-UV Method
Introduction
Dihydroxyaflavinine is an indole diterpenoid metabolite produced by various fungi, including Aspergillus flavus.[1] As a secondary metabolite, its presence and concentration can be of significant interest in fungal research, natural product discovery, and as a potential biomarker. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of dihydroxyaflavinine in fungal extracts. The method is designed to be simple, rapid, and suitable for routine analysis in a research or quality control setting.
Chemical Structure:
-
Compound: Dihydroxyaflavinine
-
CAS Number: 76410-56-5
-
Molecular Formula: C28H39NO3[1]
-
Molecular Weight: 437.61 g/mol [1]
Experimental Protocols
1. Materials and Reagents
-
Dihydroxyaflavinine standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
0.22 µm Syringe filters (PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Sample Preparation: Fungal Extract
This protocol is adapted from general methods for extracting fungal secondary metabolites.[2]
-
Fungal mycelia are cultured in a suitable liquid or solid medium.
-
For solid cultures, the medium is extracted overnight with a 1:1 mixture of methanol and chloroform at room temperature with shaking.[2]
-
The extract is filtered to remove solid debris.
-
The filtrate is then subjected to liquid-liquid partitioning by adding chloroform and water. The mixture is stirred and transferred to a separatory funnel.
-
The organic (chloroform) layer containing dihydroxyaflavinine is collected and evaporated to dryness under reduced pressure.
-
The dried extract is reconstituted in a known volume of the mobile phase starting condition (e.g., 85:15 Water:Acetonitrile with 0.05% TFA).
-
The reconstituted sample is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.[3]
4. Chromatographic Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA)
-
Gradient Program:
-
0-2 min: 15% B
-
2-15 min: 15% to 100% B
-
15-18 min: 100% B
-
18.1-20 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm (based on typical absorbance for indole compounds)
5. Method Validation
The developed method should be validated according to standard guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity: A calibration curve is constructed by injecting a series of dihydroxyaflavinine standards at different concentrations.
-
Precision: Assessed by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD).
-
Accuracy: Determined by spike-and-recovery experiments, where a known amount of dihydroxyaflavinine is added to a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio of the detector response.
Data Presentation
Table 1: Summary of Quantitative Data for Dihydroxyaflavinine Analysis
| Parameter | Result |
| Retention Time | ~11.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98 - 103% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Visualizations
Caption: Experimental workflow for dihydroxyaflavinine analysis.
Caption: Logical flow of HPLC-UV method development.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Dihydroxyaflavinine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of fungal metabolites like Dihydroxyaflavinine is paramount. This guide provides a comprehensive comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique significantly impacts the sensitivity, selectivity, and throughput of Dihydroxyaflavinine analysis. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of fungal metabolites.[5][6][7][8][9]
The following table summarizes typical performance characteristics of these methods based on data from validated analyses of analogous fungal alkaloids.
| Parameter | HPLC-UV/DAD | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range |
| Selectivity | Moderate | High |
| Matrix Effect | Can be significant | Can be significant, but often mitigated by isotopic internal standards |
Note: The values presented are typical and may vary depending on the specific compound, matrix, and instrumentation.
Experimental Protocols: A Glimpse into Method Validation
The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose.[1][2][3] Below are generalized protocols for key validation experiments, adaptable for Dihydroxyaflavinine analysis.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Method
This method is a robust and widely used technique for the quantification of various compounds, including fungal alkaloids.
Instrumentation:
-
HPLC system with a UV/DAD detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Method Parameters (Example):
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of Dihydroxyaflavinine (typically scanned from 200-400 nm).
-
Injection Volume: 10 µL
Validation Experiments:
-
Linearity: Prepare a series of standard solutions of Dihydroxyaflavinine in the mobile phase at a minimum of five concentration levels. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Spike a blank matrix (e.g., fungal culture medium, biological fluid) with known concentrations of Dihydroxyaflavinine at three levels (low, medium, and high). Analyze the spiked samples and calculate the percentage recovery. The recovery should typically be within 90-110%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be ≤ 5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the signal-to-noise ratio of the baseline. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis of mycotoxins in complex matrices.[6][7][9]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/UHPLC system for faster analysis and better resolution
-
Appropriate analytical column (e.g., C18 or HILIC)
Method Parameters (Example):
-
Mobile Phase: Similar to HPLC, often with ammonium formate or acetate as an additive to improve ionization.
-
Ionization Mode: Positive or negative ESI, depending on the ionization efficiency of Dihydroxyaflavinine.
-
Multiple Reaction Monitoring (MRM): Select precursor and product ion transitions specific to Dihydroxyaflavinine for quantification and confirmation.
Validation Experiments:
-
Linearity, Accuracy, and Precision: Follow similar procedures as for HPLC, but with a wider dynamic range and potentially lower concentration levels. The acceptance criteria for precision in bioanalytical methods are often ≤ 15% RSD.
-
Matrix Effect: Evaluate the suppression or enhancement of the Dihydroxyaflavinine signal caused by co-eluting matrix components. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Stability: Assess the stability of Dihydroxyaflavinine in the matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the experimental workflow for analytical method validation and a representative signaling pathway potentially affected by indole-diterpene mycotoxins.
Caption: A flowchart illustrating the key steps in validating an HPLC analytical method.
Indole-diterpenes, the class of compounds to which Dihydroxyaflavinine belongs, are known to exert various biological effects, including tremorgenic activity.[10] While the specific signaling pathways for Dihydroxyaflavinine are not fully elucidated, related compounds are known to interact with neurotransmitter receptors. The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by such mycotoxins.
Caption: A simplified diagram showing a potential mechanism of action for a tremorgenic mycotoxin.
By carefully considering the performance characteristics of different analytical methods and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data in their studies of Dihydroxyaflavinine and other fungal metabolites.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. actascientific.com [actascientific.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tentamus.com [tentamus.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. STATE-OF-THE-ART MYCOTOXIN ANALYSIS: INSIGHTS FROM LC/MS-MS METHOD | Food and Feed Research [aseestant.ceon.rs]
- 9. LC-MS/MS multi-analyte method for mycotoxin determination in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of rearranged indole diterpenes of the paxilline type - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Dihydroxyaflavinine: A Guide for Laboratory Professionals
Researchers and scientists handling dihydroxyaflavinine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe management and disposal of dihydroxyaflavinine waste, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Identification and Safety Data
Dihydroxyaflavinine is classified as a hazardous substance. A comprehensive understanding of its risks is critical for safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Danger | H302: Harmful if swallowed. |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage. |
| Aquatic Hazard (Acute) | Category 2 | Danger | H401: Toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 2 | Danger | H411: Toxic to aquatic life with long lasting effects. |
Toxicological Data:
-
LD50 Oral - Rat: 1,048 mg/kg
Disposal Protocol for Dihydroxyaflavinine
Step-by-Step Waste Management Procedure:
-
Personal Protective Equipment (PPE): Before handling dihydroxyaflavinine, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Waste Segregation:
-
Do not mix dihydroxyaflavinine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate solid waste (e.g., contaminated consumables, residual powder) from liquid waste (e.g., solutions containing dihydroxyaflavinine).
-
-
Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid dihydroxyaflavinine waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing dihydroxyaflavinine in a designated, sealable, and shatter-resistant container.
-
Ensure the container is properly vented if there is a risk of gas evolution, although no such reactions are indicated for dihydroxyaflavinine under standard conditions.
-
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Dihydroxyaflavinine."
-
The concentration or approximate quantity of the waste.
-
The date of waste accumulation.
-
The appropriate hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
Decontamination of Empty Containers:
-
Empty containers that held dihydroxyaflavinine should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After thorough decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.
Dihydroxyaflavinine Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of dihydroxyaflavinine.
Caption: Logical workflow for the safe disposal of dihydroxyaflavinine waste.
References
Personal protective equipment for handling Dihydroxyaflavinine
Disclaimer: No specific Safety Data Sheet (SDS) for Dihydroxyaflavinine is publicly available. This guide is based on safety protocols for structurally related and highly hazardous mycotoxins, such as aflatoxins. It is imperative to treat Dihydroxyaflavinine as a potent toxin and handle it with extreme caution.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroxyaflavinine. The following procedural guidance is designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling Dihydroxyaflavinine. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Hand Protection | Double nitrile gloves | Inspect gloves for tears or perforations before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated. |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a splash hazard. |
| Body Protection | Disposable, solid-front, back-tying gown | Ensure the gown is fully fastened to provide maximum coverage. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when handling the compound in powdered form or when aerosols may be generated. A full-face respirator offers both respiratory and eye protection. |
| Foot Protection | Closed-toe, chemical-resistant shoes and shoe covers | Leather or canvas shoes are not recommended as they can absorb chemicals. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to prevent contamination and exposure.
Pre-Handling Preparations
-
Consult Safety Resources: Before any work begins, review all available safety information for Dihydroxyaflavinine and related mycotoxins.
-
Designated Work Area: All work with Dihydroxyaflavinine must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to control for aerosol generation.
-
Assemble Materials: Gather all necessary equipment and reagents to minimize movement and the potential for spills. This includes all required PPE.
-
Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Handling Procedures
-
Weighing: If working with a powdered form, weigh the compound within the fume hood or BSC on a disposable weigh paper or in a tared container.
-
Solution Preparation: Prepare solutions within the fume hood or BSC. Use a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Pipetting: Use positive displacement pipettes or pipette tips with aerosol-resistant filters. Never mouth pipette.
-
Mixing: Keep tubes and vials capped during vortexing or mixing to prevent the generation of aerosols.
-
Transport: When moving solutions, use sealed, shatter-proof secondary containers.
Post-Handling Procedures
-
Decontamination: Decontaminate all work surfaces with a freshly prepared 10% bleach solution, allowing for a contact time of at least 15-20 minutes, followed by a rinse with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and disposable labware, in designated hazardous waste containers.
-
Hygiene: After removing PPE, thoroughly wash hands and forearms with soap and water before leaving the laboratory.
Disposal Plan
The disposal of Dihydroxyaflavinine and all contaminated materials must be handled with care to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with Dihydroxyaflavinine, such as gloves, gowns, pipette tips, and weigh papers, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions containing Dihydroxyaflavinine can be decontaminated by treating with an excess of 10% sodium hypochlorite (bleach) solution for at least 30 minutes before disposal as hazardous chemical waste. Organic solvent waste should be collected in a designated, labeled container for halogenated or non-halogenated waste, as appropriate.
-
Final Disposal: All Dihydroxyaflavinine waste must be disposed of through an approved hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of Dihydroxyaflavinine.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
